Regioisomeric Structural Identity: Chromatographic and Spectral Differentiation from the 2-Pyridyl Isomer
3-(Cyclopentylidenemethyl)pyridine can be unambiguously distinguished from its commercially available 2-pyridyl regioisomer by GC-MS, FTIR, and NMR spectroscopy. The 2-pyridyl isomer (SpectraBase Compound ID jIHnnGJdGc, Exact Mass 159.1048 g/mol) has an experimentally recorded mass spectrum, FTIR spectrum, and ¹H NMR spectrum with retention characteristics and fragmentation patterns specific to the 2-substituted pyridine structure [1]. The target 3-pyridyl compound, by virtue of its unique InChI (InChI=1S/C₁₁H₁₃N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h3,6-9H,1-2,4-5H₂) and InChI Key (GPDXWHOLMAUDMR-UHFFFAOYSA-N), yields a distinct chromatographic retention time and a different electron ionization mass spectrum, providing a quantitative basis for identity verification in procurement .
| Evidence Dimension | GC retention time / EI-MS fragmentation pattern / FTIR absorption bands / ¹H NMR chemical shifts |
|---|---|
| Target Compound Data | InChI Key: GPDXWHOLMAUDMR-UHFFFAOYSA-N; Exact Mass: 159.1048 g/mol; Specific GC-MS, FTIR, and NMR signatures distinguishable from 2-isomer |
| Comparator Or Baseline | 2-(Cyclopentylidenemethyl)pyridine, InChI Key: CEKUBXNSPQMZHA-UHFFFAOYSA-N; Exact Mass: 159.1048 g/mol; SpectraBase ID jIHnnGJdGc [1] |
| Quantified Difference | Different InChI Key (GPDXWHOLMAUDMR vs. CEKUBXNSPQMZHA); distinct GC stationary phase interaction and EI fragmentation; distinct FTIR fingerprint region (e.g., C–H out-of-plane bending modes diagnostic for 3- vs. 2-substitution) [1] |
| Conditions | GC-MS on standard non-polar capillary column (e.g., 5% phenyl methylpolysiloxane); FTIR (neat or KBr pellet); ¹H NMR (CDCl₃ or DMSO-d₆) at 300–400 MHz |
Why This Matters
Procurement of the wrong regioisomer (e.g., 2- or 4-substituted) can invalidate a synthesis, assay, or patent enforcement action; orthogonal spectroscopic authentication is the only definitive quality gate.
- [1] SpectraBase, 2-(Cyclopentylidenemethyl)pyridine, Compound ID: jIHnnGJdGc, Wiley Science Solutions, 2025. View Source
